molecular formula C₄¹³C₂H₉NO₄ B1147420 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester CAS No. 1391062-48-8

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

Cat. No.: B1147420
CAS No.: 1391062-48-8
M. Wt: 161.13
InChI Key:
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Description

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a synthetic organic compound characterized by the presence of a formylamino group, a hydroxy group, and an ethyl ester group

Scientific Research Applications

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products:

    Oxidation: Formation of a carbonyl group.

    Reduction: Conversion to an amino group.

    Substitution: Formation of various substituted esters.

Mechanism of Action

The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is unique due to the presence of the 13C2 isotope labeling, which makes it valuable for tracing and studying metabolic pathways in biochemical research

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "13C2-labeled ethyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Formaldehyde", "Acetic anhydride", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Protection of the carbonyl group in ethyl acetoacetate with acetic anhydride and sulfuric acid to form ethyl 3-acetoxy-3-oxopropanoate", "Step 2: Reaction of ethyl 3-acetoxy-3-oxopropanoate with hydroxylamine hydrochloride and sodium hydroxide to form ethyl 3-hydroxy-3-(hydroxyamino)propanoate", "Step 3: Protection of the hydroxyl group in ethyl 3-hydroxy-3-(hydroxyamino)propanoate with acetic anhydride and sulfuric acid to form ethyl 3-acetoxy-3-(hydroxyamino)propanoate", "Step 4: Reaction of ethyl 3-acetoxy-3-(hydroxyamino)propanoate with formaldehyde and sodium hydroxide to form 2-(Formylamino)-3-acetoxy-3-hydroxypropanoic acid ethyl ester", "Step 5: Deprotection of the acetoxy group in 2-(Formylamino)-3-acetoxy-3-hydroxypropanoic acid ethyl ester with sodium hydroxide to form 2-(Formylamino)-3-hydroxy-2-propenoic acid ethyl ester", "Step 6: Decarboxylation of 2-(Formylamino)-3-hydroxy-2-propenoic acid ethyl ester with sodium hydroxide to form 2-(Formylamino)-3-hydroxy-2-propenoic aldehyde ethyl ester", "Step 7: Reduction of the aldehyde group in 2-(Formylamino)-3-hydroxy-2-propenoic aldehyde ethyl ester with sodium borohydride to form 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 acid ethyl ester" ] }

CAS No.

1391062-48-8

Molecular Formula

C₄¹³C₂H₉NO₄

Molecular Weight

161.13

Origin of Product

United States

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